molecular formula C22H25N3O3S B2786875 tert-butyl [(3-allyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate CAS No. 1112036-92-6

tert-butyl [(3-allyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate

Cat. No.: B2786875
CAS No.: 1112036-92-6
M. Wt: 411.52
InChI Key: FKMTZNKAHRNGEH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It has a pyrrolo[3,2-d]pyrimidin-2-yl core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry due to their prevalence in natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tert-butyl group is a bulky substituent that could influence the compound’s reactivity and physical properties . The pyrrolo[3,2-d]pyrimidin-2-yl core is a bicyclic structure that could have interesting conformational properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the tert-butyl group could make the compound more hydrophobic . The exact properties would need to be determined experimentally .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

tert-butyl 2-(5-methyl-4-oxo-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-6-12-25-20(27)19-18(16(13-24(19)5)15-10-8-7-9-11-15)23-21(25)29-14-17(26)28-22(2,3)4/h6-11,13H,1,12,14H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMTZNKAHRNGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CSC1=NC2=C(C(=O)N1CC=C)N(C=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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